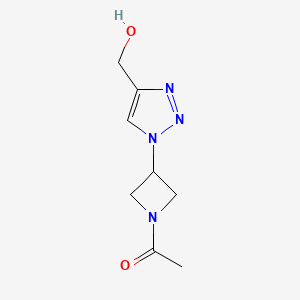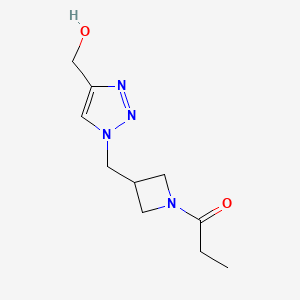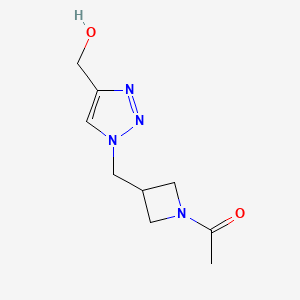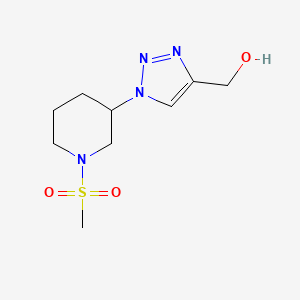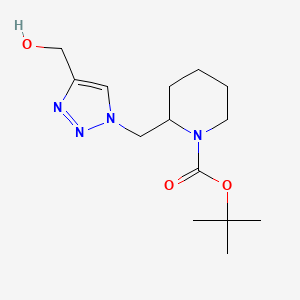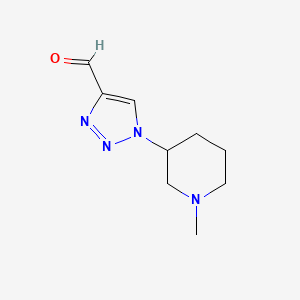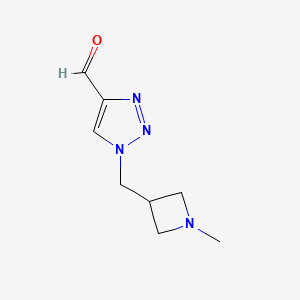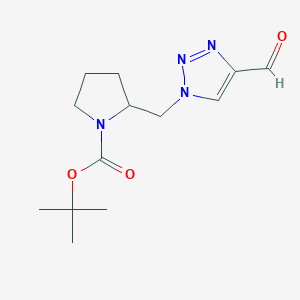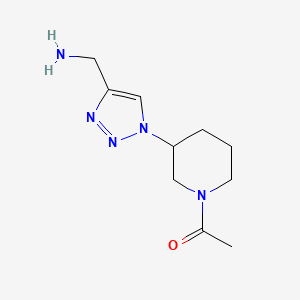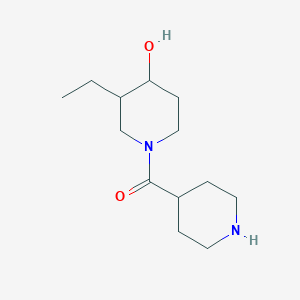
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone, also known as EHPM, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in the fabrication of a number of materials, such as polymers, nanomaterials, and pharmaceuticals. In addition, EHPM has been studied for its potential as a therapeutic agent in a variety of medical conditions.
Scientific Research Applications
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has a number of potential applications in scientific research. It has been studied for its potential to be used as a therapeutic agent in a variety of medical conditions, such as cardiovascular diseases, diabetes, and cancer. Additionally, this compound has been studied for its ability to act as a catalyst in the synthesis of a variety of materials, such as polymers, nanomaterials, and pharmaceuticals. It has also been used in the fabrication of a number of materials, such as nanomaterials and polymers.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of Action
Some piperidine derivatives have been shown to inhibit certain viruses through specific interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Advantages and Limitations for Lab Experiments
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its versatility, as it can be used in a variety of applications, such as the synthesis of a variety of materials, as well as its potential as a therapeutic agent. Additionally, this compound is a relatively simple molecule to synthesize, and can be produced in high yields. However, there are some limitations to using this compound in laboratory experiments, such as its potential to interact with a number of receptors, which may affect the results of the experiment.
Future Directions
There are a number of potential future directions for research on (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone. One potential area of research is to further investigate its potential as a therapeutic agent in a variety of medical conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research could also be conducted to explore the potential of this compound to act as a catalyst in the synthesis of a variety of materials, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted to investigate the potential of this compound to interact with a number of other receptors, which may be involved in its mechanism of action.
Biochemical Analysis
Biochemical Properties
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain oxidoreductases, influencing redox reactions within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . Additionally, it can impact cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome . Toxicity studies have shown that high doses can lead to organ damage and other adverse effects, emphasizing the need for careful dosage optimization.
Properties
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-10-9-15(8-5-12(10)16)13(17)11-3-6-14-7-4-11/h10-12,14,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFFYMOHYOCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


